5-(2H-1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
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Description
5-(2H-1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H10ClN5O3 and its molecular weight is 367.75. The purity is usually 95%.
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Biological Activity
5-(2H-1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a compound that has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that combines several pharmacophores:
- Benzodioxole Moiety : Known for its diverse biological activities.
- Triazole Ring : Associated with antifungal and anticancer properties.
- Oxadiazole Group : Often linked to anti-inflammatory and antimicrobial effects.
Table 1: Structural Features of the Compound
Component | Description |
---|---|
Benzodioxole | Aromatic ring with two oxygen atoms |
Triazole | Five-membered ring containing three nitrogen atoms |
Oxadiazole | Five-membered ring containing two nitrogen and two oxygen atoms |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in cancer progression, such as cyclooxygenase (COX) and certain kinases.
- Cell Cycle Modulation : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase oxidative stress within cells, contributing to its cytotoxic effects.
Case Study: Anticancer Activity
In a study conducted on various cancer cell lines, the compound demonstrated significant antiproliferative effects. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Results :
- MCF-7: IC50 = 12 µM
- A549: IC50 = 15 µM
- HeLa: IC50 = 10 µM
These results indicate a promising potential for this compound as an anticancer agent.
Pharmacological Profile
The pharmacological profile of the compound suggests multiple therapeutic applications:
Table 2: Pharmacological Activities
Activity Type | Observations |
---|---|
Anticancer | Significant inhibition of cell growth |
Antimicrobial | Effective against various bacterial strains |
Anti-inflammatory | Reduction in inflammatory markers in vitro |
Synthesis and Derivatives
The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield rates. Variants of the compound have been synthesized to enhance specific biological activities.
Example Synthetic Route
- Formation of Benzodioxole : Cyclization of catechol derivatives.
- Triazole Formation : Click chemistry techniques are often employed.
- Final Coupling : Combining the triazole with the oxadiazole moiety.
Table 3: Comparison with Similar Compounds
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)triazol-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN5O3/c18-11-2-1-3-12(7-11)23-8-13(20-22-23)16-19-17(26-21-16)10-4-5-14-15(6-10)25-9-24-14/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOONOJLFWNQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CN(N=N4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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